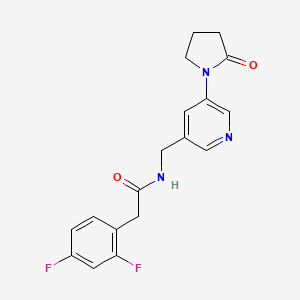

2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Descripción

This compound features a pyridin-3-ylmethyl group linked via an acetamide bridge to a 2,4-difluorophenyl moiety, with a 2-oxopyrrolidin substituent on the pyridine ring. The pyridine core likely facilitates interactions with histidine residues (e.g., HIS163) in enzymatic binding pockets, while the acetamide linker may form hydrogen bonds with residues such as ASN142 and GLN189 .

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c19-14-4-3-13(16(20)8-14)7-17(24)22-10-12-6-15(11-21-9-12)23-5-1-2-18(23)25/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWYNCVXYSOEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the difluorophenyl acetamide, followed by the introduction of the pyrrolidinyl and pyridinyl groups through various coupling reactions. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a difluorophenyl group and a pyridine derivative, which contribute to its biological activity. The oxopyrrolidine moiety is particularly significant as it enhances the compound's interaction with biological targets.

Pharmacological Applications

-

Inhibition of Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2)

- Mechanism : The compound has been identified as a potent inhibitor of MGAT2, an enzyme implicated in lipid metabolism and obesity. Its structure allows for effective binding to the active site of the enzyme.

- Efficacy : In vitro studies demonstrated an IC50 value of 3.4 nM, indicating strong inhibitory activity against MGAT2. This suggests potential for therapeutic use in managing obesity and related metabolic disorders .

-

Anticancer Activity

- Targeting Cancer Cells : The compound's ability to interact with specific cellular targets makes it a candidate for anticancer therapies. Preliminary studies indicate that modifications to the core structure can enhance cytotoxicity against various cancer cell lines.

- Case Study : A study on similar compounds showed that fluorinated derivatives exhibited improved binding affinities in cancer-targeting assays, suggesting that the difluorophenyl group may enhance effectiveness .

- Neurological Applications

Table 1: Summary of Biological Activities

Case Studies

-

MGAT2 Inhibition Study

- Researchers synthesized a series of derivatives based on the core structure of 2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide to evaluate their potency against MGAT2. The most effective derivative showed significant reductions in plasma triacylglycerol levels in animal models, supporting its potential as an anti-obesity agent .

- Cytotoxicity Assessment

- Neuropharmacological Investigation

Mecanismo De Acción

The mechanism of action of 2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related pyridine-containing acetamides and benzamides reveals key differences in substituent effects, binding interactions, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Fluorophenyl vs. Chlorophenyl/Cyanophenyl: The 2,4-difluorophenyl group in the target compound offers a balance of lipophilicity and metabolic stability compared to chlorophenyl (5RH3) or cyanophenyl (5RGX) groups, which are more hydrophobic or polar, respectively . 2-Oxopyrrolidin: This substituent is absent in most analogs (e.g., 5RH3, Py3A).

Binding Interactions :

- The pyridin-3-ylmethyl group in the target compound likely occupies the lateral binding pocket, engaging HIS163 via π-stacking, similar to 5RH3 and 5RGX .

- The acetamide linker in the target compound is structurally analogous to 5RGX and Py3A, but the 2-oxopyrrolidin may introduce steric or electronic effects that alter interactions with residues like GLN189 .

Pharmacokinetic Considerations: Fluorination typically enhances metabolic stability and blood-brain barrier penetration compared to chlorinated or cyanated analogs . The 2-oxopyrrolidin may reduce off-target effects by increasing selectivity, as seen in other pyrrolidinone-containing drugs .

Research Implications

The target compound’s structural uniqueness positions it as a promising candidate for further optimization. Comparative studies suggest that its fluorophenyl and 2-oxopyrrolidin groups could address limitations of existing analogs, such as metabolic instability (e.g., 5RH3) or excessive polarity (e.g., 5RGX). Future work should prioritize in vitro binding assays and pharmacokinetic profiling to validate these hypotheses.

Actividad Biológica

The compound 2-(2,4-difluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a difluorophenyl group and a pyridinyl moiety linked through an oxopyrrolidine, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its effects on metabolic pathways, cancer cell lines, and potential antimicrobial properties.

1. Inhibition of Metabolic Enzymes

Research indicates that derivatives similar to this compound exhibit significant inhibition of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme implicated in lipid metabolism. For instance, a related compound displayed an IC50 value of 3.4 nM against MGAT2, demonstrating high potency and selectivity against other acyltransferases .

2. Anticancer Activity

In vitro studies have shown that compounds with similar structural features can inhibit the proliferation of various cancer cell lines. For example, some derivatives were tested against breast and colon cancer cell lines, revealing significant antiproliferative effects. The highest activity was recorded for a compound with an IC50 value below 10 µM , indicating promising anticancer potential .

3. Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Studies have demonstrated efficacy against gram-positive bacteria and mycobacteria, with notable activity against resistant strains such as MRSA and vancomycin-resistant Enterococcus faecalis. The cytotoxicity profile suggested minimal effects on primary human cells, indicating a favorable therapeutic index .

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: MGAT2 Inhibition

A study focused on the optimization of N-phenylindoline derivatives, including compounds with similar structural motifs to the target molecule. These derivatives showed enhanced MGAT2 inhibitory activity and were effective in reducing plasma triacylglycerol levels in mouse models .

Case Study 2: Antiproliferative Effects

In a comparative study involving various fluorinated compounds, the target compound exhibited significant antiproliferative effects against multiple cancer cell lines. The study highlighted that structural modifications could enhance activity while reducing toxicity .

Case Study 3: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives could significantly reduce bacterial load in vitro while maintaining low cytotoxicity towards human macrophages .

Tables Summarizing Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.